molecular formula C9H9NO B1314719 6,7-dihydro-5H-quinolin-8-one CAS No. 56826-69-8

6,7-dihydro-5H-quinolin-8-one

Numéro de catalogue B1314719
Numéro CAS: 56826-69-8
Poids moléculaire: 147.17 g/mol
Clé InChI: JIAKIQWNYAZUJD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6,7-dihydro-5H-quinolin-8-one is a synthetic intermediate . It is used in the synthesis of tetrahydropyridoazepinones and thiosemicarbazones with anticancer activity .


Synthesis Analysis

A novel two-step synthesis of 5,6,7,8-tetrahydroquinolin-8-ylamine, involving regioselective nitrosation of 5,6,7,8-tetrahydroquinoline followed by oxime reduction, is described. Oxime hydrolysis affords 6,7-dihydro-5H-quinolin-8-one .


Molecular Structure Analysis

The molecular structure of 6,7-dihydro-5H-quinolin-8-one is represented by the formula C9H9NO . The InChI code for this compound is 1S/C9H9NO/c11-8-5-1-3-7-4-2-6-10-9(7)8/h2,4,6H,1,3,5H2 .


Physical And Chemical Properties Analysis

6,7-dihydro-5H-quinolin-8-one is a white to yellow to brown solid . It has a molecular weight of 147.18 . The compound is insoluble in water but soluble in many organic solvents such as ether, benzene, and chloroform .

Applications De Recherche Scientifique

Here is a comprehensive analysis of the scientific research applications of 6,7-dihydro-5H-quinolin-8-one, focusing on its unique applications:

Anticancer Activity

6,7-Dihydro-5H-quinolin-8-one has been utilized in the synthesis of tetrahydropyridoazepinones and thiosemicarbazones , compounds known for their anticancer properties. These synthesized compounds have shown potential in inhibiting cancer cell growth .

Topoisomerase II Inhibition

As a quinoline derivative, this compound exhibits potential as an anticancer agent by functioning as an inhibitor of topoisomerase II . This enzyme is crucial for inducing and repairing single-stranded DNA breaks, making its inhibition a target for cancer therapy .

Synthetic Intermediate

The compound serves as a synthetic intermediate in various chemical syntheses. Its role in creating complex molecules is vital for advancing pharmacological research and development .

Neuroprotection

Derivatives of 8-Hydroxyquinoline, which is structurally related to 6,7-dihydro-5H-quinolin-8-one, have been used as iron-chelators for neuroprotection. Chelating iron can be beneficial in treating neurodegenerative diseases like Parkinson’s and Alzheimer’s .

Enzyme Inhibition

These derivatives also act as inhibitors of 2OG-dependent enzymes and chelators of metalloproteins, which are involved in various biological processes including DNA repair and oxygen sensing .

Antimicrobial Activity

The compound has shown promise as an anti-HIV agent, antifungal agent, antileishmanial agent, antischistosomal agent, and mycobacterium tuberculosis inhibitor. These broad-spectrum antimicrobial properties make it valuable in the development of new treatments for infectious diseases .

Botulinum Neurotoxin Inhibition

Another significant application is its use as an inhibitor of botulinum neurotoxin. This application is particularly important in the field of biodefense .

Catalyst Design

In materials science, bis(imino)-6,7-dihydro-5H-quinoline-cobalt complexes derived from this compound have been used as highly active catalysts for the formation of vinyl-terminated polyethylene waxes. This application demonstrates its utility in industrial chemistry and polymer production .

Safety and Hazards

The safety information for 6,7-dihydro-5H-quinolin-8-one includes the following hazard statements: H302, H315, H319, H335 . Precautionary measures include wearing an approved mask/respirator, suitable gloves/gauntlets, protective clothing, and eye protection .

Propriétés

IUPAC Name

6,7-dihydro-5H-quinolin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c11-8-5-1-3-7-4-2-6-10-9(7)8/h2,4,6H,1,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIAKIQWNYAZUJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90471583
Record name 6,7-dihydro-5H-quinolin-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90471583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-dihydro-5H-quinolin-8-one

CAS RN

56826-69-8
Record name 6,7-dihydro-5H-quinolin-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90471583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,7-Dihydro-5H-quinoline-8-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirred solution of 8-hydroxy-5,6,7,8-tetrahydroquinoline (13.96 g, 93.6 mmol) in dry CH2Cl2 (400 mL) was added activated manganese dioxide (85% purity, 82.22 g, 804 mmol). The resulting heterogeneous mixture was stirred 18 h, at which point the black slurry was filtered through a cake of celite and washed with CH2Cl2 (3×50 mL). The combined washings were concentrated to afford 11.27 g (82%) of the title compound as a pale yellow solid, which was used in subsequent reactions without further purification. 1H NMR (CDCl3) δ 2.17–2.25 (m, 2H), 2.82 (t, 2H, J=7 Hz), 3.04 (t, 2H, J=6 Hz), 7.37 (dd, 1H, J=9, 6 Hz), 7.66 (dd, 1H, J=9, 1 Hz), 8.71 (dd, 1H, J=6, 1 Hz); 13C NMR (CDCl3) δ 22.2, 28.6, 39.2, 126.6, 137.3, 140.5, 147.6, 148.6, 196.5. ES-MS m/z 148 (M+H).
Quantity
13.96 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
82.22 g
Type
catalyst
Reaction Step One
Yield
82%

Synthesis routes and methods II

Procedure details

8-hydroxy-5,6,7,8-tetrahydroquinoline was prepared as described in Bridger et al. PCT International Application PCT/CA00/00321. To a stirred solution of 8-hydroxy-5,6,7,8-tetrahydroquinoline (1.37 g, 9.18 mmol) in dry CH2Cl2 (50 mL) was added activated manganese dioxide (85% purity, 7.51 g, 73.5 mmol) in one portion. The resulting heterogeneous mixture was stirred vigorously for 4 days, at which point the black slurry was filtered through a cake of celite and washed with CH2Cl2 (3×50 mL). The combined filtrates were concentrated to afford 1.15 g (85%) of the title compound as an off-white solid. This material was used directly in subsequent steps without further purification. 1H NMR (CDCl3) □ 2.17–2.25 (m, 2H), 2.82 (t, 2H, J=6 Hz), 3.04 (t, 2H, J=6 Hz), 7.39 (dd, 1H, J=9, 5 Hz), 7.66 (dt, 1H, J=9, 1 Hz), 8.71 (dd, 1H, J=5, 1 Hz); 13C NMR (CDCl3) □ 22.2, 28.6, 39.2, 126.6, 137.3, 140.4, 147.6, 148.6, 196.5.
Quantity
1.37 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
7.51 g
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of 8-benzylidene-5,6,7,8-tetrahydro-quinoline (4.30 g, 19.4 mmole) in CH2Cl2 (150 mL) was reacted with ozone at −78° C. for 30 minutes. Dimethyl sulfide (5 mL) was added, and the reaction was warmed to RT and stirred overnight. The mixture was concentrated in vacuo and the residue was purified by flash chromatography on silica gel (EtOAc). The title compound (2.20 g, 79%) was obtained as an off-white solid after drying in vacuo: MS (ES) m/e 148 (M+H)+.
Quantity
4.3 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Yield
79%

Synthesis routes and methods IV

Procedure details

A solution of (2) in dichloromethane (100 mL) and methanol (500 mL) was cooled to −78° C. and charged with ozone/oxygen (3 psi, 1.5 ampere). The dark brown solution turned yellow after several hours. When (2) was consumed (TLC), ozone/oxygen flow was stopped. The reaction mixture was purged with nitrogen for 10 m. Methyl sulfide (6 mL) was added, and the mixture was stirred for 30 m at 0° C. The solvents were removed under vacuum and the residue was dissolved in 1 N HCl (500 mL) and washed with diethyl ether (4×150 mL). The aqueous layer was basified to pH ˜7 with NaOH (s), and extracted with ethyl acetate (2×200 mL). The pooled ethyl acetate layers were dried over magnesium sulfate. The mixture was filtered and the solvent was removed under vacuum. The residue was purified by chromatography on silica gel with 90% EtOAc 10% hexane to give 6,7-Dihydro-5H-quinolin-8-one (3) as a solid. The aqueous layer was extracted with chloroform/isopropanol (3:1) several times. The pooled chloroform/isopropanol layers were dried over magnesium sulfate. The mixture was filtered and the solvents were removed under vacuum to give (3). The combined weight of (3) was 17.9 g (122 mmol, 89% over 2 steps).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
ozone oxygen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7-dihydro-5H-quinolin-8-one
Reactant of Route 2
6,7-dihydro-5H-quinolin-8-one
Reactant of Route 3
6,7-dihydro-5H-quinolin-8-one
Reactant of Route 4
Reactant of Route 4
6,7-dihydro-5H-quinolin-8-one
Reactant of Route 5
6,7-dihydro-5H-quinolin-8-one
Reactant of Route 6
6,7-dihydro-5H-quinolin-8-one

Q & A

Q1: What is the synthetic significance of 6,7-dihydro-5H-quinolin-8-one and how is it prepared?

A1: 6,7-dihydro-5H-quinolin-8-one serves as a valuable precursor for synthesizing more complex molecules. A novel two-step synthesis method involves the regioselective nitrosation of 5,6,7,8-tetrahydroquinoline. This is followed by the reduction of the resulting oxime to produce 5,6,7,8-tetrahydroquinolin-8-ylamine. Hydrolysis of this oxime intermediate yields 6,7-dihydro-5H-quinolin-8-one. []

Q2: Are there any known catalytic applications of 6,7-dihydro-5H-quinolin-8-one derivatives?

A2: Yes, research indicates that bis(imino)-6,7-dihydro-5H-quinoline-cobalt complexes, derived from 6,7-dihydro-5H-quinolin-8-one, exhibit promising catalytic activity in ethylene polymerization. When activated with modified methylaluminoxane (MMAO) or methylaluminoxane (MAO), these complexes demonstrate high activity, producing polyethylene with controlled molecular weight and narrow dispersity. []

Q3: Is there any structural information available for 6,7-dihydro-5H-quinolin-8-one or its derivatives?

A3: While the provided abstracts lack specific spectroscopic data for 6,7-dihydro-5H-quinolin-8-one, detailed structural characterization of its bis(imino) cobalt complexes, like [2-(ArN=CPh)-8-(NAr)-C9H8N]CoCl2, is available. The molecular structures of complexes with varying Ar substituents (e.g., Ar = 2,6-Me2C6H3, 2,4,6-Me3C6H2) have been determined, revealing insights into their steric properties and the influence of substituents on the imino-carbon environments. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.